N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide
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Overview
Description
N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide: is an organic compound characterized by the presence of a nitrophenyl group, a hydrazinylidene moiety, and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide typically involves the reaction of 4-nitrophenylhydrazine with cyclopent-1-en-1-one in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazinylidene moiety under mild conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide can be compared with similar compounds such as:
N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}butyramide: Similar structure but with a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62372-82-1 |
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Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[5-[(4-nitrophenyl)hydrazinylidene]cyclopenten-1-yl]acetamide |
InChI |
InChI=1S/C13H14N4O3/c1-9(18)14-12-3-2-4-13(12)16-15-10-5-7-11(8-6-10)17(19)20/h3,5-8,15H,2,4H2,1H3,(H,14,18) |
InChI Key |
YTKNLKSCKHPMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCC1=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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